![molecular formula C21H21FN2O3S B351564 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 325812-14-4](/img/structure/B351564.png)
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FNPP" and belongs to the class of piperazine derivatives. FNPP has been found to have a wide range of biological activities, making it a promising candidate for the development of new drugs.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-Fluoroaniline, 6-Methoxy-2-naphthalenesulfonyl chloride, Piperazine, Triethylamine, Sodium bicarbonate, Methanol, Ethyl acetate, Wate
Reaction
Step 1: 4-Fluoroaniline is reacted with 6-Methoxy-2-naphthalenesulfonyl chloride in the presence of triethylamine to form 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline., Step 2: 4-Fluoro-N-(6-methoxynaphthalen-2-yl)sulfonylaniline is then reacted with piperazine in the presence of sodium bicarbonate to form the desired product, 1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine., Step 3: The product is then purified using a mixture of methanol, ethyl acetate, and water.
作用機序
The exact mechanism of action of FNPP is not yet fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. FNPP has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
生化学的および生理学的効果
FNPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may have potential as an analgesic. FNPP has also been found to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, FNPP has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
FNPP has several advantages as a research tool. It is relatively easy to synthesize, and it has a wide range of biological activities, making it a versatile compound for testing in various assays. However, there are also some limitations to using FNPP in lab experiments. One of the main limitations is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on FNPP. One area of interest is the development of new drugs based on the structure of FNPP. Researchers are also interested in further exploring the potential therapeutic applications of FNPP, particularly in the treatment of neurological disorders. Additionally, there is a need for further research on the safety and efficacy of FNPP in humans, which may require additional animal studies and clinical trials.
科学的研究の応用
FNPP has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. FNPP has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-27-20-8-2-17-15-21(9-3-16(17)14-20)28(25,26)24-12-10-23(11-13-24)19-6-4-18(22)5-7-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGQOQNEPPRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
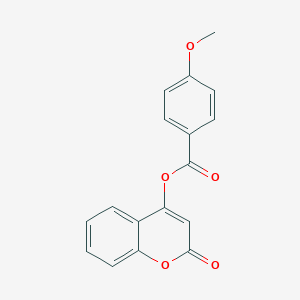
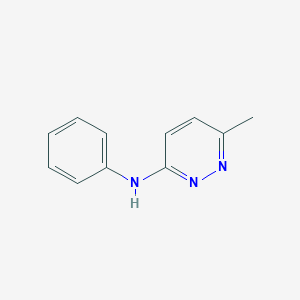
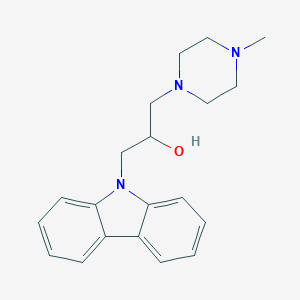
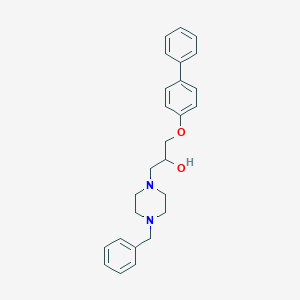
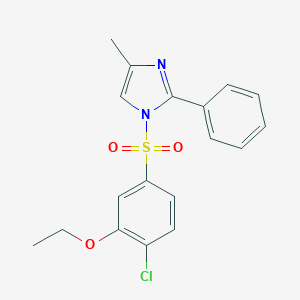
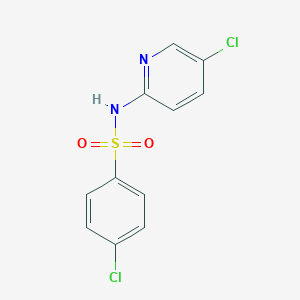
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
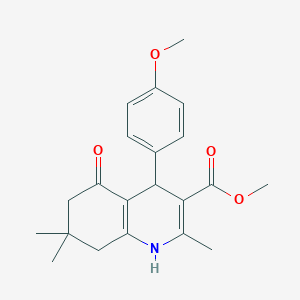
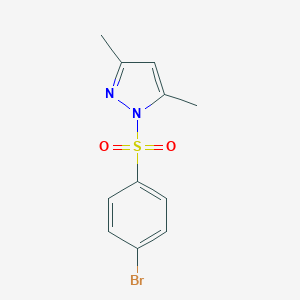
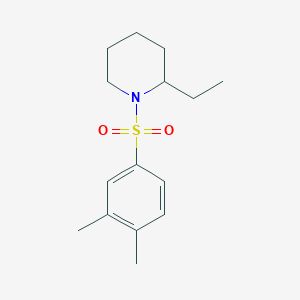
amine](/img/structure/B351587.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351589.png)